MK-0812
説明
MK-0812 is a potent and selective CCR2 antagonist with low nM affinity for CCR2 . It belongs to the class of organic compounds known as naphthyridines . These are compounds containing a naphthyridine moiety, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .
Molecular Structure Analysis
The molecular weight of MK-0812 is 469.54 . The chemical formula is C24H34F3N3O3 . The structure can be represented by the SMILES string:O=C([C@]1(C(C)C)CC@HCC1)N3CCC(N=CC(C(F)(F)F)=C4)=C4C3
. Physical And Chemical Properties Analysis
MK-0812 is a solid substance . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions recommended are -20°C for the powder form .科学的研究の応用
Application 1: CCR2 Antagonist in Immunology and Inflammation
- Summary of the Application : MK-0812 is known to be an antagonist of the chemokine (C-C) motif receptor 2 (CCR2) . CCR2 is a type of chemokine receptor expressed by monocytes and macrophages and plays a key role in coordinating the migration of monocytes to tissues .
- Methods of Application or Experimental Procedures : In human whole blood, MK-0812 completely blocks all MCP-1 mediated response in a concentration-dependent manner . In isolated monocytes, MK-0812 also inhibits 125I-MCP-1 binding in a concentration-dependent manner . Furthermore, MK-0812 causes the forward scatter light measurement of monocytes to be lower than the unstimulated or baseline level .
- Results or Outcomes : In rhesus monkey whole blood, MK-0812 inhibits monocyte morphological changes, with an IC50 value of 8 nM . MK-0812 dose-dependently inhibits monocyte recruitment, which is related to MK-0812’s inhibition of MCP-1 induced monocyte morphological changes .
Application 2: Inhibition of Mammosphere Formation in Breast Cancer Cells
- Summary of the Application : MK-0812 has been shown to inhibit mammosphere formation of BT-549 breast cancer cells . This effect is enhanced by the β-catenin inhibitor PNU 74654 .
- Methods of Application or Experimental Procedures : The exact experimental procedures are not detailed in the source, but typically, mammosphere formation assays involve culturing cancer cells in non-adherent conditions and assessing the ability of cells to form spherical colonies .
- Results or Outcomes : The administration of MK-0812 resulted in a decrease in mammosphere formation, indicating a potential role for this compound in inhibiting breast cancer stem cell activity .
Application 3: Modulation of Monocyte Levels in Blood
- Summary of the Application : MK-0812 has been shown to modulate monocyte levels in the blood .
- Methods of Application or Experimental Procedures : MK-0812 was administered at doses of 0.03, 0.1, and 0.3 mg/kg, which resulted in an increase in chemokine (C-C) motif ligand 2 (CCL2) levels and a decrease in CD11b+ monocytes in mouse blood .
- Results or Outcomes : The administration of MK-0812 caused a dose-dependent reduction in circulating Ly6Chi monocytes and a corresponding elevation in the CCR2 ligand CCL2 .
Application 4: Inhibition of Aurora Kinases in Cancer Cells
- Summary of the Application : MK-0812 has been shown to inhibit Aurora kinases, which are often overexpressed in cancer cells . This effect could potentially be used to develop new treatments for cancer .
- Methods of Application or Experimental Procedures : The exact experimental procedures are not detailed in the source, but typically, kinase inhibition assays involve treating cancer cells with the inhibitor and assessing the effect on cell proliferation .
- Results or Outcomes : The administration of MK-0812 resulted in a decrease in the activity of Aurora kinases, indicating a potential role for this compound in inhibiting cancer cell proliferation .
Application 5: Modulation of CCR2 in Inflammatory Diseases
- Summary of the Application : MK-0812 has been shown to modulate CCR2, a chemokine receptor involved in the recruitment of monocytes to sites of inflammation . This effect could potentially be used to develop new treatments for inflammatory diseases .
- Methods of Application or Experimental Procedures : MK-0812 was administered at doses of 0.03, 0.1, and 0.3 mg/kg, which resulted in an increase in chemokine (C-C) motif ligand 2 (CCL2) levels and a decrease in CD11b+ monocytes in mouse blood .
- Results or Outcomes : The administration of MK-0812 caused a dose-dependent reduction in circulating Ly6Chi monocytes and a corresponding elevation in the CCR2 ligand CCL2 .
特性
IUPAC Name |
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDXAIUENDNDL-RJSMDTJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-0812 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。